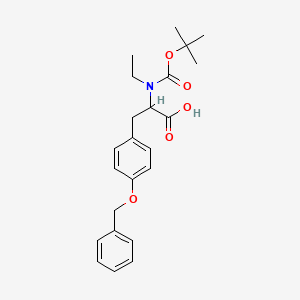

N-Boc-N-ethyl-O-benzyl-L-tyrosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Boc-N-éthyl-O-benzyl-L-tyrosine : est un dérivé de l'acide aminé tyrosine, où le groupe amino est protégé par un groupe tert-butyloxycarbonyl (Boc), le groupe hydroxyle est protégé par un groupe benzyle et un groupe éthyle est attaché à l'atome d'azote. Ce composé est couramment utilisé dans la synthèse peptidique et sert de bloc de construction pour introduire des résidus tyrosine dans les chaînes peptidiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction :

Matière de départ : La synthèse commence avec la L-tyrosine.

Protection du groupe hydroxyle : Le groupe hydroxyle de la L-tyrosine est protégé par benzylation en utilisant du bromure de benzyle en présence d'une base telle que l'hydroxyde de sodium.

Protection du groupe amino : Le groupe amino est protégé en réagissant avec du dicarbonate de di-tert-butyle (Boc2O) en présence d'une base comme le bicarbonate de sodium.

Éthylation : Le dérivé tyrosine protégé est ensuite éthylé en utilisant de l'iodure d'éthyle en présence d'une base forte telle que l'hydrure de sodium.

Méthodes de production industrielle : La production industrielle de la N-Boc-N-éthyl-O-benzyl-L-tyrosine suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique :

Réacteurs en vrac : Utilisation de grands réacteurs pour réaliser les réactions de protection et d'éthylation.

Purification : Utilisation de techniques telles que la cristallisation, la distillation et la chromatographie pour purifier le produit final.

Contrôle de qualité : Assurer la pureté et la qualité du composé par des tests rigoureux, y compris la chromatographie en phase liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN).

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : La N-Boc-N-éthyl-O-benzyl-L-tyrosine peut subir des réactions d'oxydation, en particulier au niveau du groupe benzyle, conduisant à la formation de dérivés de benzaldéhyde.

Réduction : Le composé peut être réduit pour éliminer le groupe protecteur Boc en utilisant des réactifs comme l'acide trifluoroacétique.

Substitution : Le groupe benzyle peut être substitué par d'autres groupes protecteurs ou groupes fonctionnels en utilisant des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Acide trifluoroacétique ou catalyseurs d'hydrogénation.

Substitution : Nucléophiles tels que le méthylate de sodium ou l'éthylate de sodium.

Produits principaux :

Oxydation : Dérivés de benzaldéhyde.

Réduction : Dérivés de tyrosine déprotégés.

Substitution : Divers dérivés de tyrosine substitués.

Applications de la recherche scientifique

Chimie : La N-Boc-N-éthyl-O-benzyl-L-tyrosine est largement utilisée dans la synthèse peptidique comme bloc de construction d'acide aminé protégé. Elle permet l'introduction sélective de résidus tyrosine dans les chaînes peptidiques sans interférer avec d'autres groupes fonctionnels.

Biologie : En recherche biologique, ce composé est utilisé pour étudier les interactions protéine-protéine et les interactions enzyme-substrat. Il sert de composé modèle pour comprendre le rôle des résidus tyrosine dans les protéines.

Médecine : La N-Boc-N-éthyl-O-benzyl-L-tyrosine est utilisée dans le développement de médicaments à base de peptides. Sa forme protégée permet la synthèse de médicaments peptidiques avec une stabilité et une biodisponibilité améliorées.

Industrie : Dans l'industrie pharmaceutique, ce composé est utilisé dans la synthèse à grande échelle de médicaments peptidiques et autres peptides bioactifs. Il est également utilisé dans la production de peptides diagnostiques pour l'imagerie médicale.

Mécanisme d'action

Le mécanisme d'action de la N-Boc-N-éthyl-O-benzyl-L-tyrosine implique son rôle d'acide aminé protégé dans la synthèse peptidique. Les groupes protecteurs Boc et benzyle empêchent les réactions secondaires indésirables lors de la formation de la liaison peptidique. Une fois la synthèse peptidique terminée, ces groupes protecteurs peuvent être éliminés dans des conditions spécifiques pour produire le peptide souhaité.

Cibles moléculaires et voies : Les principales cibles moléculaires de la N-Boc-N-éthyl-O-benzyl-L-tyrosine sont les enzymes et les protéines impliquées dans la synthèse peptidique. Elle interagit avec ces cibles pour faciliter l'incorporation sélective de résidus tyrosine dans les chaînes peptidiques.

Applications De Recherche Scientifique

Chemistry: N-Boc-N-ethyl-O-benzyl-L-tyrosine is widely used in peptide synthesis as a protected amino acid building block. It allows for the selective introduction of tyrosine residues in peptide chains without interfering with other functional groups.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the role of tyrosine residues in proteins.

Medicine: this compound is used in the development of peptide-based drugs. Its protected form allows for the synthesis of peptide drugs with improved stability and bioavailability.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive peptides. It is also used in the production of diagnostic peptides for medical imaging.

Mécanisme D'action

The mechanism of action of N-Boc-N-ethyl-O-benzyl-L-tyrosine involves its role as a protected amino acid in peptide synthesis. The Boc and benzyl protecting groups prevent unwanted side reactions during peptide bond formation. Once the peptide synthesis is complete, these protecting groups can be removed under specific conditions to yield the desired peptide.

Molecular Targets and Pathways: The primary molecular targets of this compound are the enzymes and proteins involved in peptide synthesis. It interacts with these targets to facilitate the selective incorporation of tyrosine residues into peptide chains.

Comparaison Avec Des Composés Similaires

Composés similaires :

N-Boc-O-benzyl-L-tyrosine : Structure similaire mais sans le groupe éthyle sur l'atome d'azote.

N-Boc-N-méthyl-O-benzyl-L-tyrosine : Structure similaire mais avec un groupe méthyle au lieu d'un groupe éthyle sur l'atome d'azote.

N-Boc-N-éthyl-L-tyrosine : Structure similaire mais sans la protection benzyle sur le groupe hydroxyle.

Unicité : La N-Boc-N-éthyl-O-benzyl-L-tyrosine est unique en raison de la présence des groupes protecteurs Boc et benzyle, ainsi que du groupe éthyle sur l'atome d'azote. Cette combinaison de groupes protecteurs confère une stabilité et une sélectivité accrues dans la synthèse peptidique, ce qui en fait un outil précieux dans la synthèse de peptides complexes.

Propriétés

Formule moléculaire |

C23H29NO5 |

|---|---|

Poids moléculaire |

399.5 g/mol |

Nom IUPAC |

2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C23H29NO5/c1-5-24(22(27)29-23(2,3)4)20(21(25)26)15-17-11-13-19(14-12-17)28-16-18-9-7-6-8-10-18/h6-14,20H,5,15-16H2,1-4H3,(H,25,26) |

Clé InChI |

UZUJVJOPKWQYME-UHFFFAOYSA-N |

SMILES canonique |

CCN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OC(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-({4-[3-(1H-Indol-3-yl)propanoyl]piperazine-1-carbonyl}amino)-3-methylbutanoic acid](/img/structure/B12305366.png)

![10,15,16-trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylic acid](/img/structure/B12305396.png)

![{2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol](/img/structure/B12305399.png)

![2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)](/img/structure/B12305415.png)

![1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride](/img/structure/B12305419.png)

![3-[2-[2-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12305421.png)

![2-[2-[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/structure/B12305448.png)